2-(Isopropylsulfanyl)-5-nitropyridine
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Overview
Description
2-(Isopropylsulfanyl)-5-nitropyridine is an organic compound that belongs to the class of nitropyridines It features a pyridine ring substituted with an isopropylsulfanyl group at the 2-position and a nitro group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylsulfanyl)-5-nitropyridine typically involves the nitration of 2-(Isopropylsulfanyl)pyridine. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration: 2-(Isopropylsulfanyl)pyridine is treated with a nitrating mixture (HNO₃/H₂SO₄) at a temperature range of 0-5°C to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Isopropylsulfanyl)-5-nitropyridine can undergo various chemical reactions, including:
Oxidation: The isopropylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: 2-(Isopropylsulfanyl)-5-aminopyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Isopropylsulfanyl)-5-nitropyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Isopropylsulfanyl)-5-nitropyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The nitro group can participate in redox reactions, while the isopropylsulfanyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfanyl)-5-nitropyridine: Similar structure but with a methyl group instead of an isopropyl group.
2-(Ethylsulfanyl)-5-nitropyridine: Similar structure but with an ethyl group instead of an isopropyl group.
2-(Isopropylsulfanyl)-3-nitropyridine: Similar structure but with the nitro group at the 3-position instead of the 5-position.
Uniqueness
2-(Isopropylsulfanyl)-5-nitropyridine is unique due to the specific positioning of the isopropylsulfanyl and nitro groups on the pyridine ring, which can influence its reactivity and interactions with biological targets. The isopropyl group provides steric hindrance and hydrophobic interactions, while the nitro group offers redox activity, making this compound versatile for various applications.
Properties
Molecular Formula |
C8H10N2O2S |
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Molecular Weight |
198.24 g/mol |
IUPAC Name |
5-nitro-2-propan-2-ylsulfanylpyridine |
InChI |
InChI=1S/C8H10N2O2S/c1-6(2)13-8-4-3-7(5-9-8)10(11)12/h3-6H,1-2H3 |
InChI Key |
KHFKORAGLAFTGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=NC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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